Scientific Field: Environmental Science and Pollution Research
Summary of Application: Fluazuron, an active ingredient of the benzoylurea class, is used to control ticks in cattle.
Methods of Application: Bioassays were carried out in a tropical artificial soil (TAS) spiked with increasing doses of the insecticide. The reproduction and survival of F.
Results: Earthworm mortality was found only at the highest tested fluazuron concentration (LOEC=160 mg a.i. kg −1 dry soil and NOEC=80 mg kg −1), while the reproduction of F. candida and E.
Scientific Field: Veterinary Research
Summary of Application: Fluazuron is a chitin synthesis inhibitor administered as a pour-on formulation in cattle for tick control.
Methods of Application: Two hundred and ninety-two beef cows around parturition were treated with a commercial pour-on formulation of fluazuron at a rate of 2.5 mg/kg of body weight.
Results: No animals with the presence of ticks were identified during the first 117 days of the study, except for three cows and one calf at the time of the third application (day 77).
Scientific Field: Veterinary Medicine
Summary of Application: Fluazuron is an insect growth regulator belonging to the class of benzoylphenyl urea derivatives.
Methods of Application: Fluazuron is intended for tick control in beef cattle applied topically as a pour-on for use at single dose levels of 1.5 and 2.5 mg/kg body weight with a possible additional treatment after 3 to 6 months.
Summary of Application: This study analyzes the incidence of the pour-on application pattern on the plasma levels of fluazuron in calves and cows in the lactation period of the beef cow under endemic tick infestation.
Scientific Field: Entomology
Summary of Application: This study suggests that a monthly application program of fluazuron delivered by bait cube is effective in reducing woodrat flea-burdens.
Fluazuron is a synthetic compound classified as an N-acylurea, specifically a benzoylphenylurea. Its chemical formula is CHClFNO, and it is recognized for its efficacy as an acaricide, primarily used in veterinary medicine for the control of ticks in livestock. The compound operates by inhibiting chitin synthesis, which is crucial for the development of the exoskeleton in arthropods, thereby preventing their maturation and reproduction .
Fluazuron acts as an insecticide by inhibiting chitin synthesis in insects and mites []. Chitin is a vital component of their exoskeleton, and its disruption during molting stages leads to death. The specific mechanism involves binding to the enzyme chitin synthase, preventing the formation of new chitin [].
Fluazuron exhibits significant biological activity as an acaricide. Its mechanism involves disrupting the synthesis of chitin in ticks, which is essential for their exoskeletal development. This leads to impaired growth and reproduction in target species. Studies indicate that fluazuron has a prolonged elimination half-life, remaining active in the system for approximately three to four weeks post-administration . Furthermore, it has been associated with immunotoxic effects, causing alterations in nuclear chromatin and potentially leading to cytotoxicity at high concentrations .
The synthesis of fluazuron can be accomplished through several methods, primarily involving multi-step organic reactions:
Fluazuron is primarily utilized in veterinary medicine as an ectoparasiticide for livestock, particularly cattle. Its applications include:
Research into fluazuron's interactions reveals potential immunotoxicity and cytotoxicity under certain conditions. Studies have indicated that fluazuron may induce pyknotic nuclei formation due to chromatin disorganization within cells . Additionally, its effects on various biological pathways suggest that it could interact with multiple cellular targets, leading to varied pharmacological outcomes.
Fluazuron shares structural and functional similarities with other compounds used for tick control and pest management. Below are some comparable compounds:
| Compound Name | Chemical Structure | Mechanism of Action | Unique Features |
|---|---|---|---|
| Abamectin | CHO | Enhances GABA-mediated neurotransmission | Broad-spectrum activity against parasites |
| Ivermectin | CHO | Binds to glutamate-gated chloride channels | Effective against a wide range of nematodes |
| Fipronil | CHClFN | Inhibits gamma-aminobutyric acid neurotransmission | Fast-acting; used in both veterinary and agricultural settings |
Fluazuron's unique mechanism of action—specifically its interference with chitin synthesis—distinguishes it from other acaricides that may target different physiological processes or pathways.
The development of High Performance Liquid Chromatography with Ultraviolet Detection methods for fluazuron purity assessment has been extensively investigated across multiple research studies, establishing comprehensive analytical protocols for various matrices and applications [1] [2] [3]. The optimized chromatographic conditions consistently demonstrate effective separation and quantification capabilities for fluazuron analysis.
The fundamental chromatographic parameters for fluazuron analysis have been established through systematic method development studies. The most widely adopted approach utilizes reverse-phase chromatography with C18 stationary phases, specifically columns with dimensions of 4.6 × 250 millimeters packed with 5 micrometer particles [1] [2]. The mobile phase composition varies depending on the specific application, with acetonitrile and water mixtures proving most effective for fluazuron separation. For bovine tissue analysis, the optimal mobile phase consists of acetonitrile and water in a 65:35 volume ratio, while plasma analysis requires a higher organic content with an 80:20 acetonitrile to water ratio [1] [3].
The detection wavelength of 260 nanometers has been universally adopted for fluazuron quantification, providing maximum sensitivity and selectivity for the compound [1] [2] [4]. This wavelength selection is based on the ultraviolet absorption characteristics of the benzoylphenyl urea chromophore present in the fluazuron molecular structure. The flow rate optimization studies have consistently identified 1.0 milliliters per minute as the optimal flow rate, providing adequate resolution while maintaining reasonable analysis times [1] [3].
Temperature control represents a critical parameter in fluazuron High Performance Liquid Chromatography analysis, with column temperatures ranging from 25 to 37 degrees Celsius depending on the specific matrix and separation requirements [1] [3]. The higher temperature of 37 degrees Celsius is particularly beneficial for tissue extraction methods, where improved peak symmetry and resolution are observed. The injection volume optimization has established 100 microliters as the standard for most applications, providing sufficient sensitivity while avoiding column overloading [1].
Sample preparation protocols for fluazuron purity assessment involve liquid-liquid extraction procedures using acetonitrile as the primary extraction solvent [1] [2]. The extraction efficiency studies demonstrate recovery rates exceeding 75 percent across different matrices, with tissue samples requiring homogenization followed by acetonitrile extraction and centrifugation steps. The extracted samples undergo filtration through 0.45 micrometer filters before chromatographic analysis to remove particulate matter that could interfere with column performance [1].
Method development studies have established comprehensive system suitability parameters to ensure consistent analytical performance. The retention time precision requirements specify relative standard deviation values below 2.0 percent for six replicate injections of standard solutions [2]. Peak asymmetry factors must remain between 0.8 and 2.0 to ensure proper peak integration and quantification accuracy. Theoretical plate numbers exceeding 2000 per column are required to maintain adequate chromatographic efficiency [4].
The comprehensive impurity profiling of fluazuron requires sophisticated analytical approaches combining multiple analytical techniques for complete characterization of potential degradation products and process-related impurities [5] [6]. The structural elucidation methodologies employ both chromatographic separation and spectroscopic identification techniques to establish complete impurity profiles.
Process-related impurities in fluazuron active pharmaceutical ingredient synthesis have been identified through systematic impurity profiling studies [5]. The manufacturing process generates specific impurities that require individual characterization and quantification. Two novel impurities designated as compounds 23 and 24 have been identified during process development, representing previously unreported structural analogs of fluazuron [5]. These impurities exhibit similar chromatographic behavior to the parent compound, necessitating optimized separation conditions for accurate quantification.
The structural elucidation of fluazuron impurities employs liquid chromatography coupled with mass spectrometry techniques for preliminary identification [6]. The electrospray ionization mass spectrometry provides molecular weight information and fragmentation patterns essential for structural characterization. The collision-induced dissociation experiments generate characteristic fragment ions that facilitate structural assignment of unknown impurities. Nuclear magnetic resonance spectroscopy serves as the definitive technique for complete structural elucidation of isolated impurity compounds [6].
High resolution mass spectrometry techniques utilizing quadrupole time-of-flight instruments provide accurate mass measurements with errors below 1 part per million [6]. The molecular formula generation algorithms process the accurate mass data to propose elemental compositions for unknown impurities. The isotope pattern matching capabilities further confirm molecular formula assignments through comparison of theoretical and experimental isotope distributions.
The preparative isolation of fluazuron impurities requires specialized chromatographic techniques capable of handling larger sample volumes while maintaining separation efficiency [7]. Semi-preparative High Performance Liquid Chromatography columns with increased internal diameters enable the collection of sufficient quantities of individual impurities for spectroscopic characterization. The fraction collection protocols must account for peak broadening effects and ensure adequate purity of isolated compounds for subsequent analysis.
Forced degradation studies generate additional impurities that require structural characterization to understand fluazuron degradation pathways [8]. The hydrolysis conditions produce specific degradation products resulting from cleavage of the urea linkage or ether bonds present in the molecular structure. Oxidative degradation generates different impurity profiles involving modification of aromatic rings or formation of hydroxylated metabolites. The thermal degradation pathways involve dehydration reactions and cyclization processes that produce structurally distinct degradation products [8].
The analytical methods for impurity quantification must demonstrate adequate resolution between fluazuron and all identified impurities [9]. The chromatographic conditions require optimization to achieve baseline separation of closely eluting compounds while maintaining acceptable analysis times. The detection limits for individual impurities must comply with International Conference on Harmonization guidelines, typically requiring quantification capabilities at 0.05 percent relative to the main component [9].
The development of stability-indicating analytical methods for fluazuron requires comprehensive evaluation of the compound behavior under various stress conditions and validation of analytical procedures capable of detecting and quantifying degradation products [10] [11]. These methods serve as essential tools for establishing shelf-life specifications and monitoring product quality throughout the storage period.
Forced degradation studies represent the foundation for developing stability-indicating methods, involving exposure of fluazuron to accelerated degradation conditions that simulate long-term storage effects [11]. The hydrolytic degradation studies demonstrate significant pH-dependent stability characteristics, with fluazuron showing greater stability under acidic conditions compared to basic environments [12] [8]. At pH 3 and 25 degrees Celsius, the hydrolysis half-life extends to 14 days, while basic conditions at pH 9 result in rapid degradation with a half-life of only 0.5 hours [12].
The oxidative stress testing reveals fluazuron susceptibility to hydrogen peroxide-mediated degradation, generating specific oxidation products that require chromatographic separation from the parent compound [8]. The oxidative degradation pathway involves modification of aromatic systems and potential formation of hydroxylated derivatives. The analytical method must demonstrate adequate resolution between fluazuron and these oxidation products to ensure accurate quantification of both the active ingredient and degradation impurities.
Thermal stability studies establish the temperature limits for fluazuron storage and handling procedures. The compound demonstrates reasonable thermal stability at temperatures up to 55 degrees Celsius, with significant degradation occurring only at elevated temperatures exceeding normal storage conditions [13]. The thermal degradation products include dehydration products and potential cyclization compounds resulting from intramolecular rearrangements under high-temperature conditions.
Photolytic stability assessment determines the light sensitivity of fluazuron and the necessity for light-protective packaging [8]. The studies demonstrate that fluazuron exhibits adequate photostability under normal lighting conditions, indicating that specialized light-protective measures are not critical for routine storage. However, prolonged exposure to intense ultraviolet radiation may generate photodegradation products that require analytical monitoring.
The validation of stability-indicating methods requires demonstration of specificity through analysis of stressed samples containing known degradation products [10] [14]. The chromatographic conditions must achieve baseline resolution between fluazuron and all identified degradation products, with peak purity confirmation using photodiode array detection or mass spectrometry techniques. The method precision must be maintained across the full range of potential degradation product concentrations encountered during stability studies.
Accelerated stability studies following International Conference on Harmonization guidelines provide data for shelf-life prediction and storage condition recommendations [15] [16]. The standard accelerated conditions of 40 degrees Celsius and 75 percent relative humidity for 6 months generate stability data equivalent to extended storage under normal conditions. The analytical methods must demonstrate adequate sensitivity to detect degradation levels as low as 0.1 percent to comply with regulatory requirements for stability monitoring [15].
The stability-indicating method validation encompasses all standard analytical validation parameters including accuracy, precision, linearity, and robustness [10]. The accuracy assessment requires recovery studies using samples spiked with known concentrations of degradation products. The precision evaluation includes both intra-day and inter-day variability assessments across multiple analysts and instruments. The linearity studies must encompass the full range from degradation product detection limits to maximum expected concentrations during stability studies.
The regulatory-compliant characterization of fluazuron requires adherence to international guidelines and standards established by various regulatory authorities including the World Health Organization, Food and Agriculture Organization, and the International Conference on Harmonization [17] [18] [19]. These characterization strategies ensure analytical methods meet the stringent requirements for pharmaceutical and veterinary drug analysis.
The International Conference on Harmonization Q2 guidelines establish the fundamental validation parameters required for analytical method characterization [18] [19]. The specificity requirements mandate demonstration of method ability to unambiguously determine fluazuron in the presence of related substances, degradation products, and matrix components. The validation protocols must include forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to demonstrate method selectivity [19].
Precision evaluation encompasses repeatability, intermediate precision, and reproducibility assessments conducted under defined experimental conditions [18]. Repeatability studies involve multiple analyses performed by the same analyst using identical equipment and conditions within a short timeframe. Intermediate precision evaluation includes variations in analysts, equipment, and analysis days while maintaining the same laboratory environment. The acceptance criteria require relative standard deviation values below 1.0 percent for active pharmaceutical ingredient quantification [19].
Linearity validation requires demonstration of proportional relationship between analytical response and fluazuron concentration across the specified range [18]. The correlation coefficient must exceed 0.999 for pharmaceutical applications, with residual analysis confirming absence of systematic deviations from linearity. The calibration curve evaluation includes assessment of intercept, slope, and confidence intervals to ensure statistical validity of the linear relationship [19].
Detection and quantification limit determination follows systematic approaches based on signal-to-noise ratios or statistical evaluation of blank measurements [18]. The detection limit represents the lowest concentration producing a signal distinguishable from background noise, typically corresponding to signal-to-noise ratios of 3:1. The quantification limit requires signal-to-noise ratios of 10:1 with demonstrated precision and accuracy at this concentration level [19].
Robustness evaluation assesses method performance under deliberate variations in analytical conditions including mobile phase composition, flow rate, temperature, and detection wavelength [18]. The robustness studies identify critical method parameters requiring strict control and establish acceptable ranges for routine operation. The acceptance criteria specify that analytical results should remain within ±2.0 percent of nominal values despite minor variations in operating conditions [19].
System suitability testing provides ongoing verification of analytical system performance through evaluation of standard solutions containing fluazuron [18]. The system suitability parameters include retention time precision, peak area reproducibility, theoretical plate numbers, and asymmetry factors. These parameters must meet predefined acceptance criteria before sample analysis to ensure analytical system readiness [19].
The regulatory compliance requirements extend beyond analytical validation to encompass documentation standards, laboratory qualifications, and quality assurance procedures [17]. The analytical methods must be performed in appropriately qualified laboratories with trained personnel using calibrated equipment. The documentation requirements include detailed method descriptions, validation reports, and complete analytical records suitable for regulatory inspection [17].
Quality control specifications for fluazuron must align with pharmacopeial standards and regulatory guidance documents [20] [21]. The purity specifications typically require minimum assay values of 98.0 percent for technical grade material and 99.5 percent for pharmaceutical grade active pharmaceutical ingredient [5]. The impurity limits must comply with International Conference on Harmonization Q3A guidance, with individual unknown impurities limited to 0.10 percent and total impurities below 0.5 percent [20].
Environmental Hazard